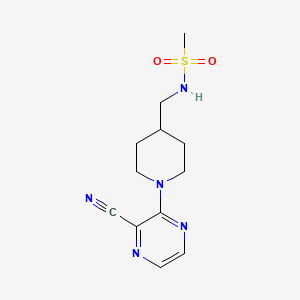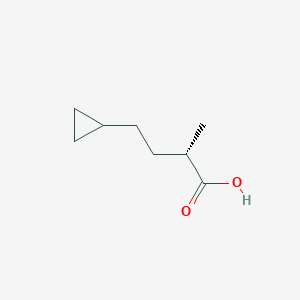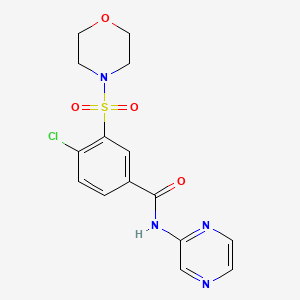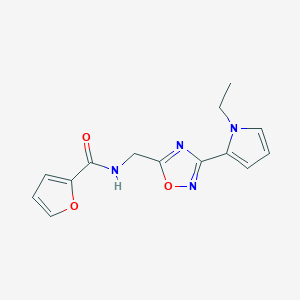
(4,4-Difluorooxan-3-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “(4,4-Difluorooxan-3-yl)methanesulfonyl chloride” consists of a six-membered ring (oxane) with two fluorine atoms attached to the same carbon atom, a methanesulfonyl group, and a chloride atom.Physical And Chemical Properties Analysis
The physical and chemical properties of “(4,4-Difluorooxan-3-yl)methanesulfonyl chloride” are not fully detailed in the search results. It is known to be a powder .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Polymers
(4,4-Difluorooxan-3-yl)methanesulfonyl chloride: is instrumental in the synthesis of fluorinated polymers. These polymers are known for their chemical inertness , low surface energy , and exceptional weather resistance . They are used in creating materials with intriguing electrical properties, such as flexible electrodes , AC electroluminescent devices , energy storage capacitors , triboelectric nanogenerators , and lithium batteries .
Development of Fluorescent Probes
The compound plays a crucial role in the development of fluorescent probes. These probes are essential in fields like biomedical , environmental monitoring , and food safety due to their high sensitivity and selectivity . The design and synthesis of these probes often involve the use of (4,4-Difluorooxan-3-yl)methanesulfonyl chloride to introduce specific functional groups that enhance performance and applicability .
Safety and Hazards
“(4,4-Difluorooxan-3-yl)methanesulfonyl chloride” is not intended for human or veterinary use. The safety information includes hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
It is known that methanesulfonyl chloride derivatives, such as this compound, are often used in organic synthesis due to their reactivity .
Mode of Action
(4,4-Difluorooxan-3-yl)methanesulfonyl chloride is a highly reactive compound. It functions as an electrophile, serving as a source of the “CH3SO2+” synthon . This allows it to react with various nucleophiles, including alcohols, in the presence of a non-nucleophilic base . The reaction with alcohols leads to the formation of methanesulfonates .
Biochemical Pathways
Methanesulfonates, which can be formed from this compound, are used as intermediates in various chemical reactions, including substitution reactions, elimination reactions, reductions, and rearrangement reactions .
Propiedades
IUPAC Name |
(4,4-difluorooxan-3-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O3S/c7-13(10,11)4-5-3-12-2-1-6(5,8)9/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVGIWDQQPEHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1(F)F)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluorooxan-3-yl)methanesulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2986332.png)

![{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B2986334.png)




![3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2986344.png)



![2-(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2986350.png)
![5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2986352.png)
![2-Chloro-N-[(4-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B2986355.png)